molecular formula C12H11ClN2 B2873686 3-Chloro-6-(2-methylbenzyl)pyridazine CAS No. 60932-70-9

3-Chloro-6-(2-methylbenzyl)pyridazine

Cat. No. B2873686
CAS RN: 60932-70-9
M. Wt: 218.68
InChI Key: DXHDOCNDNWKHFE-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methylbenzyl)pyridazine is an organic compound with the molecular formula C12H11ClN2 . It has a molecular weight of 218.68 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(2-methylbenzyl)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 2-methylbenzyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Pyridazine derivatives, including compounds structurally related to 3-Chloro-6-(2-methylbenzyl)pyridazine, have been extensively studied for their biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized and characterized using advanced techniques like NMR, IR, and mass spectral studies, along with single crystal X-ray diffraction, to confirm their structures. Density functional theory (DFT) calculations further support the experimental findings, providing insights into the compounds' chemical properties and stability. For instance, compounds 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and its analogs have been synthesized, showcasing the structural diversity achievable within this chemical class (Sallam et al., 2021).

Biological and Pharmacological Investigations

Research on pyridazine derivatives reveals significant pharmaceutical importance, including antimicrobial and herbicidal activities. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown promising herbicidal activities against dicotyledonous plants, indicating their potential in agricultural applications (Xu et al., 2008).

Material Science and Chemical Sensing

In material science, compounds with a pyridazine moiety have been developed for specific applications, such as fluorescent ligands for metal ions. A particular study describes the synthesis of a functional ligand with a 6-chloro-pyridazine moiety that exhibits intense fluorescence in the presence of Al(III) ions, demonstrating its utility in metal ion sensing (Ichiba et al., 2015).

Antioxidant and Antifungal Applications

Further extending the versatility of pyridazine derivatives, studies have highlighted their antioxidant and antifungal activities. The compound 6-chloro-3-[(4-methylphenoxy) methyl] [1,2,4] triazolo[4,3-b]pyridazine has been evaluated for its antioxidant properties through molecular docking studies, indicating potential health-related applications (Sallam et al., 2021). Additionally, the antifungal activity of related compounds against pathogens like Fusarium oxysporum has been investigated, providing insights into their use in combating fungal infections (Sallam et al., 2022).

Safety And Hazards

The compound may cause skin and eye irritation .

properties

IUPAC Name

3-chloro-6-[(2-methylphenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDOCNDNWKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(2-methylbenzyl)pyridazine

Synthesis routes and methods

Procedure details

2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one (prepared as described above; 36 g.) and phosphorus oxychloride (120 ml.) were heated together on a steam bath to 90° C. The dark red solution thus obtained was immediately cooled to 10°-15° C., diluted with acetone (125 ml.) and added to a stirred solution of acetone and aqueous ammonium hydroxide solution (s.g. 0.880) (1:1; 1000 ml.) maintained at a temperature of from 0° to 20° C. by strong cooling. The mixture was then diluted with water (1000 ml.). A light brown coloured solid was precipitated, filtered off, dried and dissolved in toluene (200 ml.). The toluene solution was filtered and the filtrate evaporated to dryness to give 3-chloro-6-(2-methylbenzyl)pyridazine (34 g.) in the form of an off-white coloured solid, m.p. 73.5° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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